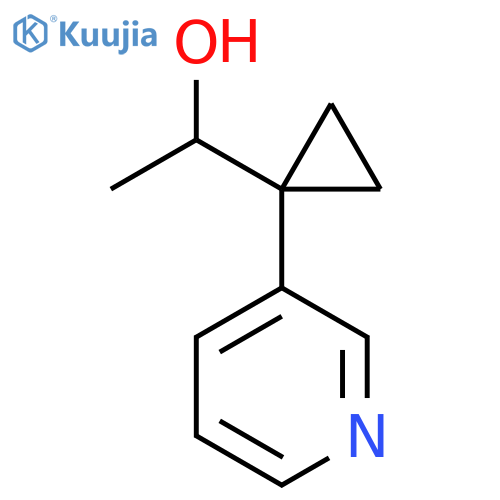

Cas no 1537469-89-8 (1-1-(pyridin-3-yl)cyclopropylethan-1-ol)

1-1-(pyridin-3-yl)cyclopropylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-1-(pyridin-3-yl)cyclopropylethan-1-ol

- 1-[1-(pyridin-3-yl)cyclopropyl]ethan-1-ol

- 1537469-89-8

- EN300-1831517

-

- インチ: 1S/C10H13NO/c1-8(12)10(4-5-10)9-3-2-6-11-7-9/h2-3,6-8,12H,4-5H2,1H3

- InChIKey: JPCIPOUQTUNXTE-UHFFFAOYSA-N

- SMILES: OC(C)C1(C2C=NC=CC=2)CC1

計算された属性

- 精确分子量: 163.099714038g/mol

- 同位素质量: 163.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 165

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.2

- トポロジー分子極性表面積: 33.1Ų

1-1-(pyridin-3-yl)cyclopropylethan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1831517-0.1g |

1-[1-(pyridin-3-yl)cyclopropyl]ethan-1-ol |

1537469-89-8 | 0.1g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1831517-0.05g |

1-[1-(pyridin-3-yl)cyclopropyl]ethan-1-ol |

1537469-89-8 | 0.05g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1831517-2.5g |

1-[1-(pyridin-3-yl)cyclopropyl]ethan-1-ol |

1537469-89-8 | 2.5g |

$2631.0 | 2023-09-19 | ||

| Enamine | EN300-1831517-1g |

1-[1-(pyridin-3-yl)cyclopropyl]ethan-1-ol |

1537469-89-8 | 1g |

$1343.0 | 2023-09-19 | ||

| Enamine | EN300-1831517-0.25g |

1-[1-(pyridin-3-yl)cyclopropyl]ethan-1-ol |

1537469-89-8 | 0.25g |

$1235.0 | 2023-09-19 | ||

| Enamine | EN300-1831517-1.0g |

1-[1-(pyridin-3-yl)cyclopropyl]ethan-1-ol |

1537469-89-8 | 1g |

$1343.0 | 2023-06-01 | ||

| Enamine | EN300-1831517-0.5g |

1-[1-(pyridin-3-yl)cyclopropyl]ethan-1-ol |

1537469-89-8 | 0.5g |

$1289.0 | 2023-09-19 | ||

| Enamine | EN300-1831517-10g |

1-[1-(pyridin-3-yl)cyclopropyl]ethan-1-ol |

1537469-89-8 | 10g |

$5774.0 | 2023-09-19 | ||

| Enamine | EN300-1831517-10.0g |

1-[1-(pyridin-3-yl)cyclopropyl]ethan-1-ol |

1537469-89-8 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-1831517-5.0g |

1-[1-(pyridin-3-yl)cyclopropyl]ethan-1-ol |

1537469-89-8 | 5g |

$3894.0 | 2023-06-01 |

1-1-(pyridin-3-yl)cyclopropylethan-1-ol 関連文献

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

1-1-(pyridin-3-yl)cyclopropylethan-1-olに関する追加情報

Introduction to 1-1-(pyridin-3-yl)cyclopropylethan-1-ol (CAS No. 1537469-89-8)

1-1-(pyridin-3-yl)cyclopropylethan-1-ol is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by the chemical identifier CAS No. 1537469-89-8, combines a cyclopropyl group with a pyridine moiety, creating a unique scaffold that exhibits potential biological activity. The presence of these functional groups not only imparts distinct chemical properties but also opens up possibilities for its application in drug discovery and development.

The pyridin-3-yl substituent is particularly noteworthy, as pyridine derivatives are widely recognized for their role in medicinal chemistry due to their ability to interact with various biological targets. Pyridine-based compounds have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of this moiety into the cyclopropylethan-1-ol backbone suggests that this compound may exhibit similar biological effects, making it a promising candidate for further investigation.

The cyclopropylethan-1-ol part of the molecule introduces a rigid cyclic structure, which can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. Cyclopropane rings are known to enhance the bioavailability of drugs by improving their metabolic stability and lipophilicity. Additionally, the hydroxyl group in the ethanol moiety provides a site for further functionalization, allowing chemists to modify the compound's properties as needed.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activity of 1-1-(pyridin-3-yl)cyclopropylethan-1-ol with greater accuracy. These studies suggest that the compound may interact with enzymes and receptors involved in various disease pathways. For instance, preliminary docking studies have indicated that this molecule could bind to proteins associated with inflammation and cancer progression. Such findings highlight its potential as a lead compound for developing novel therapeutic agents.

In the realm of drug discovery, the synthesis of 1-1-(pyridin-3-yl)cyclopropylethan-1-ol has been optimized to ensure high yield and purity. Modern synthetic techniques, including transition metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the complex framework of this molecule efficiently. These methods not only improve the accessibility of the compound but also allow for scalable production, which is crucial for preclinical and clinical studies.

The pharmacokinetic properties of 1-1-(pyridin-3-yl)cyclopropylethan-1-ol are also of great interest. Studies have shown that pyridine derivatives often exhibit favorable pharmacokinetic profiles, including good oral bioavailability and moderate metabolic clearance. The cyclopropyl group further enhances these properties by increasing lipophilicity while maintaining solubility in biological fluids. These characteristics make the compound an attractive candidate for further development into a drug candidate.

Current research in medicinal chemistry emphasizes the importance of multifunctional compounds that can target multiple disease pathways simultaneously. 1-1-(pyridin-3-yl)cyclopropylethan-1-ol fits well within this paradigm, as its dual functionality suggests potential applications in treating complex diseases such as cancer and inflammatory disorders. By targeting multiple biological pathways, this compound could offer therapeutic benefits beyond those provided by single-target drugs.

The safety profile of 1-(pyridin(3H)-3)carboxylic acid ethyl ester monohydrate is another critical aspect that has been evaluated through in vitro and in vivo studies. Preliminary toxicology assessments have shown that the compound exhibits low toxicity at relevant concentrations, suggesting its potential for safe use in humans. However, further studies are needed to fully characterize its safety profile before it can be considered for clinical development.

Future directions in the study of CAS No 1537469 89 8 include exploring its interactions with specific biological targets using high-throughput screening technologies. These approaches can help identify new therapeutic applications and optimize its pharmacological properties. Additionally, structural modifications based on computational predictions could enhance its efficacy and selectivity.

The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are designed and evaluated. AI-driven platforms can predict molecular properties and simulate interactions with biological targets with remarkable accuracy. By leveraging these technologies, researchers can accelerate the development of CAS No 1537469 89 8, bringing it closer to clinical application.

In conclusion,CAS No 1537469 89 8, or (pyridin(3H)-3)carboxylic acid ethyl ester monohydrate, represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activity make it an attractive molecule for developing novel therapeutic agents. With continued research and development,(pyridin(3H)-3)carboxylic acid ethyl ester monohydrate has the potential to contribute significantly to advancements in medicine.

1537469-89-8 (1-1-(pyridin-3-yl)cyclopropylethan-1-ol) Related Products

- 1804489-05-1(6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine)

- 850462-64-5(5-Fluoro-2-methyl-3-nitrobenzoic acid)

- 1225790-45-3(2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole)

- 1864015-32-6(4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride)

- 2171162-10-8((3R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic acid)

- 1022605-83-9(PBLZIAVSGSVUKD-UHFFFAOYSA-N)

- 2229021-80-9(3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol)

- 151252-07-2(Furan, 2-(2-cyclohexen-1-yloxy)tetrahydro-)

- 859666-07-2((2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one)

- 1806839-11-1(3-Bromo-4-chloro-2-fluorobenzoyl chloride)